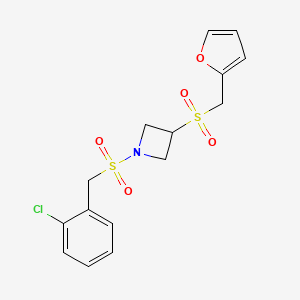

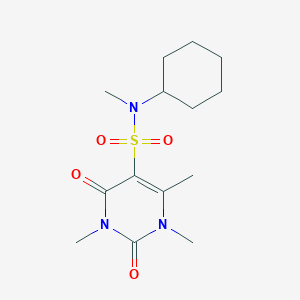

![molecular formula C19H16ClN3O3S B2489359 N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide CAS No. 958703-06-5](/img/structure/B2489359.png)

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

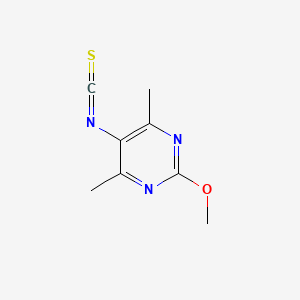

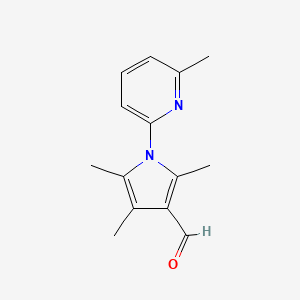

The compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

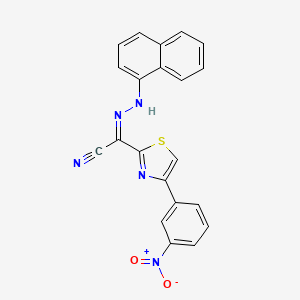

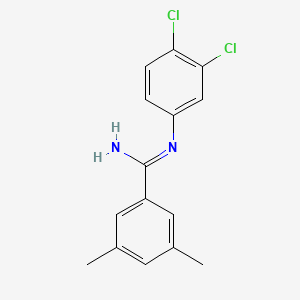

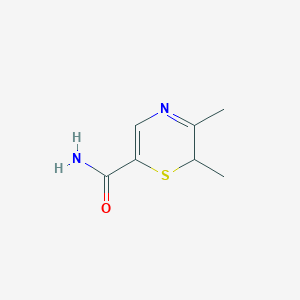

A series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . All the synthesized compounds were unambiguously identified based on their spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) .Molecular Structure Analysis

The molecular formula of the compound is C19H18ClN3O4 . The structure of the compound was confirmed by elemental analyses and spectral data .Chemical Reactions Analysis

The compound is stable in aqueous solution in the dark at pH 4, 5 and 7 (25°C and 50°C) . At pH 9 a very slow degradation was observed at ambient temperature .Physical And Chemical Properties Analysis

The compound is a white or light beige crystalline solid . It has a molecular weight of 387.82 . The melting point of the compound is 65.2°C . The compound has a log POW of 3.99 .Scientific Research Applications

- Researchers have synthesized a series of biologically active compounds containing triazole and pyrazole derivatives with 2,4-disubstituted thiazole analogues. Among these, compound 12e, 12f, and 12k exhibited the highest growth inhibitory activity against microbial strains, with MIC values of 4.8, 5.1, and 4.0 μg/ml, respectively .

- The same compounds were also tested for antioxidant activity using the DPPH free radical-scavenging assay. They demonstrated remarkable antioxidant properties compared to standard antioxidants .

- Molecular docking studies revealed that these compounds interacted with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme. Additionally, they showed binding affinities with the COVID-19 main protease .

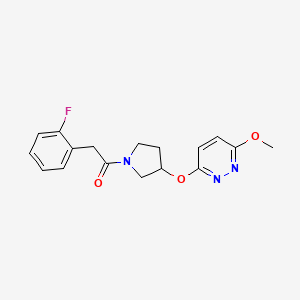

- Pyrazole derivatives have been evaluated for their antileishmanial and antimalarial properties. In vitro studies assessed their efficacy against Leishmania aethiopica clinical isolates and Plasmodium berghei-infected mice, respectively .

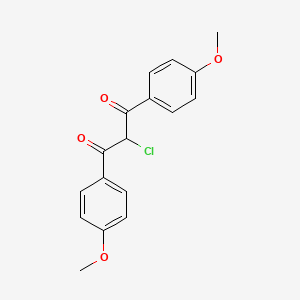

- The compound’s chalcone moiety is of interest due to its wide range of biological activities, including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anticancer effects .

Antimicrobial Activity

Antioxidant Properties

Antiviral Potential

Antileishmanial and Antimalarial Activities

Biological Importance of Chalcones

Anticonvulsant and Analgesic Potential

Mechanism of Action

Mode of action

Pyrazoline derivatives are known to exert their effects through various mechanisms, depending on their specific chemical structure and the target they interact with .

Biochemical pathways

Pyrazoline derivatives can affect multiple pathways depending on their specific targets .

Result of action

Pyrazoline derivatives have been reported to have various biological effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

properties

IUPAC Name |

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3S/c1-26-15-7-2-4-12(8-15)19(24)21-18-16-10-27(25)11-17(16)22-23(18)14-6-3-5-13(20)9-14/h2-9H,10-11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBDIYQBNRDWPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyridin-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2489277.png)

![Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2489281.png)